3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule with a pyrimidine ring structure . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent . The reaction takes place under DIPEA/DMF at room temperature .Scientific Research Applications
Synthesis and Anti-Inflammatory Applications
Research has explored the synthesis of novel compounds derived from or structurally related to "3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide" for potential anti-inflammatory and analgesic activities. For instance, a study synthesized new heterocyclic compounds, showcasing analgesic and anti-inflammatory properties through COX-1/COX-2 inhibition, suggesting potential applications in pain and inflammation management (Abu‐Hashem et al., 2020).
Anticancer and Anti-Angiogenic Potential
Another research focus is on the compound's anticancer and anti-angiogenic potential. Derivatives of this compound were synthesized and evaluated for their ability to inhibit in vivo angiogenesis and exhibit DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
There's also interest in the metabolism of similar compounds in medical conditions such as chronic myelogenous leukemia (CML). A study on Flumatinib, a related compound, aimed to identify its metabolites in CML patients, shedding light on its metabolic pathways in humans (Gong et al., 2010).
Enaminoester Utilization in Heterocyclic Synthesis
The utility of the enaminoester moiety in the synthesis of heterocyclic systems is also a notable application. Research has utilized related chemical frameworks to construct a variety of heterocyclic derivatives, demonstrating the compound's synthetic versatility (Madkour et al., 2010).
Novel Synthesis Methods
Additionally, innovative synthesis methods for similar compounds, including the use of nonaqueous capillary electrophoresis and microwave irradiation, have been explored to improve efficiency and yield, suggesting the compound's relevance in advancing synthetic chemistry techniques (Ye et al., 2012), (Abdalha et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target receptors or enzymes involved in various biological processes .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exert various biological effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
3-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-10-4-7-25-14(10)15(24)22-11-2-5-23(6-3-11)13-8-12(16(17,18)19)20-9-21-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFXWDXCZEVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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